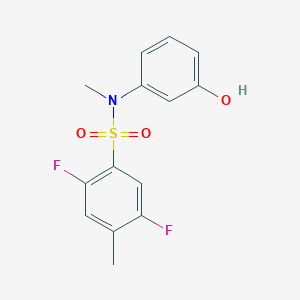![molecular formula C22H24N4 B7639786 1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPM or PF-06463922 and is a selective inhibitor of the protein kinase enzyme known as PAK4. PAK4 is involved in a variety of cellular processes, including cell proliferation, migration, and invasion. By inhibiting PAK4, PPM has the potential to be used in the treatment of cancer and other diseases.
Mecanismo De Acción
PPM selectively inhibits the PAK4 enzyme by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are involved in various cellular processes such as cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that PPM inhibits the growth and invasion of cancer cells in vitro and in vivo. PPM has also been shown to inhibit the migration of cancer cells, which is a key step in the metastasis of cancer. In addition, PPM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPM in lab experiments is its selectivity for the PAK4 enzyme. This selectivity allows researchers to study the specific effects of PAK4 inhibition without affecting other cellular processes. However, one limitation of using PPM is its potential toxicity. Studies have shown that PPM can be toxic to some cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PPM. One area of research is the development of new PAK4 inhibitors that are more potent and less toxic than PPM. Another area of research is the study of the role of PAK4 in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers can study the potential use of PPM in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.
Métodos De Síntesis
The synthesis of PPM involves several steps, including the reaction of 3-bromopyridine with 2-chloro-5-nitrobenzaldehyde to form 1-(3-bromopyridin-1-ium-1-yl)propan-2-one, which is then reacted with 3-aminopyridine to form 1-(3-pyridyl)-3-(2-chloro-5-nitrobenzyl)urea. This compound is then reacted with 6-pyrrolidin-1-ylpyridin-3-ylmethanol to form the final product, PPM.
Aplicaciones Científicas De Investigación
PPM has been studied extensively for its potential applications in scientific research. One area of research is the use of PPM as a tool to study the role of PAK4 in cancer. PAK4 has been shown to be overexpressed in a variety of cancers, including breast, pancreatic, and lung cancer. By inhibiting PAK4 with PPM, researchers can study the effects of PAK4 inhibition on cancer cells and potentially develop new treatments for cancer.
Propiedades
IUPAC Name |
1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4/c1-2-7-19(8-3-1)22(20-9-6-12-23-17-20)25-16-18-10-11-21(24-15-18)26-13-4-5-14-26/h1-3,6-12,15,17,22,25H,4-5,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUDZUHDRNLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)CNC(C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639703.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl-(3,4-difluorophenyl)methanone;hydrochloride](/img/structure/B7639708.png)
![5-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methylamino]pyridine-2-carbonitrile](/img/structure/B7639712.png)
![Ethyl 1-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B7639719.png)
![[2-Fluoro-3-(trifluoromethyl)phenyl]-[2-(methylaminomethyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639732.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(3-fluoro-5-methylphenyl)methanone](/img/structure/B7639745.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7639769.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)

![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)